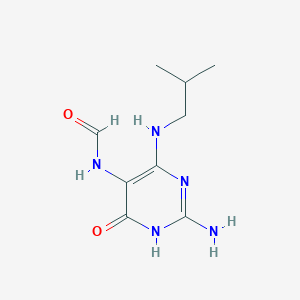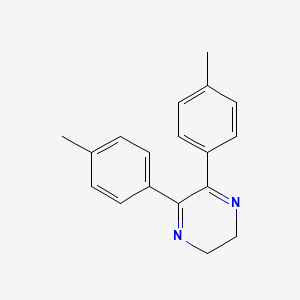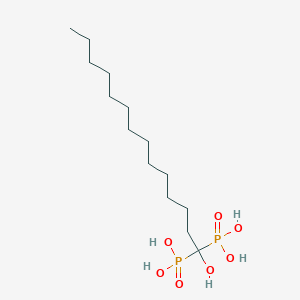
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of two phosphonic acid groups and a long alkyl chain. This compound is known for its strong chelating properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-phosphonotetradecyl)phosphonic acid typically involves the reaction of a long-chain alkyl halide with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques, such as crystallization or distillation, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The long alkyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted alkyl phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in catalysis.
Biology: Employed in the study of enzyme inhibition and as a probe for understanding biological phosphate metabolism.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of (1-Hydroxy-1-phosphonotetradecyl)phosphonic acid involves its ability to chelate metal ions, thereby inhibiting processes such as scale formation and enzyme activity. The compound interacts with metal ions through its phosphonic acid groups, forming stable complexes that prevent the metal ions from participating in unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
Etidronic acid:
Clodronic acid: Another bisphosphonate with similar chelating properties but different structural features.
Alendronic acid: A bisphosphonate used primarily in the treatment of osteoporosis, with a different mechanism of action.
Uniqueness
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes and other hydrophobic environments. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Properties
CAS No. |
99133-88-7 |
|---|---|
Molecular Formula |
C14H32O7P2 |
Molecular Weight |
374.35 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphonotetradecyl)phosphonic acid |
InChI |
InChI=1S/C14H32O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15,22(16,17)18)23(19,20)21/h15H,2-13H2,1H3,(H2,16,17,18)(H2,19,20,21) |
InChI Key |
AFHBJHZWUKBVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


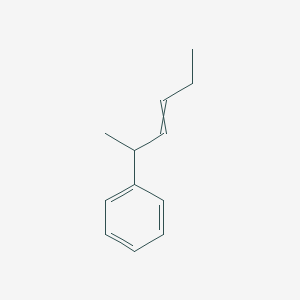
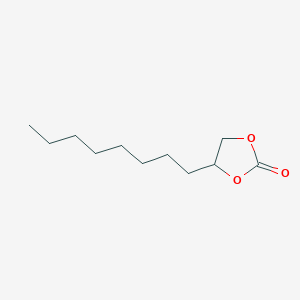
![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)


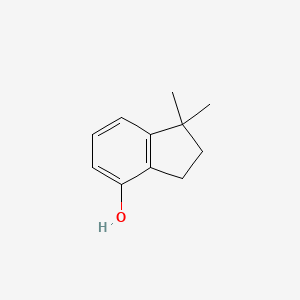

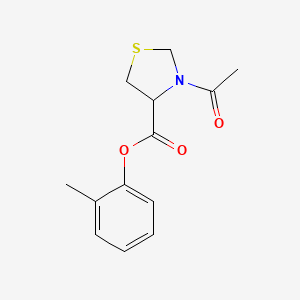
![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)
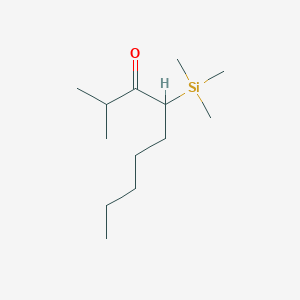
![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)
